

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of BWC0977 in Murine Models

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Compound of Interest

Compound Name: BWC0977

Cat. No.: B10856589

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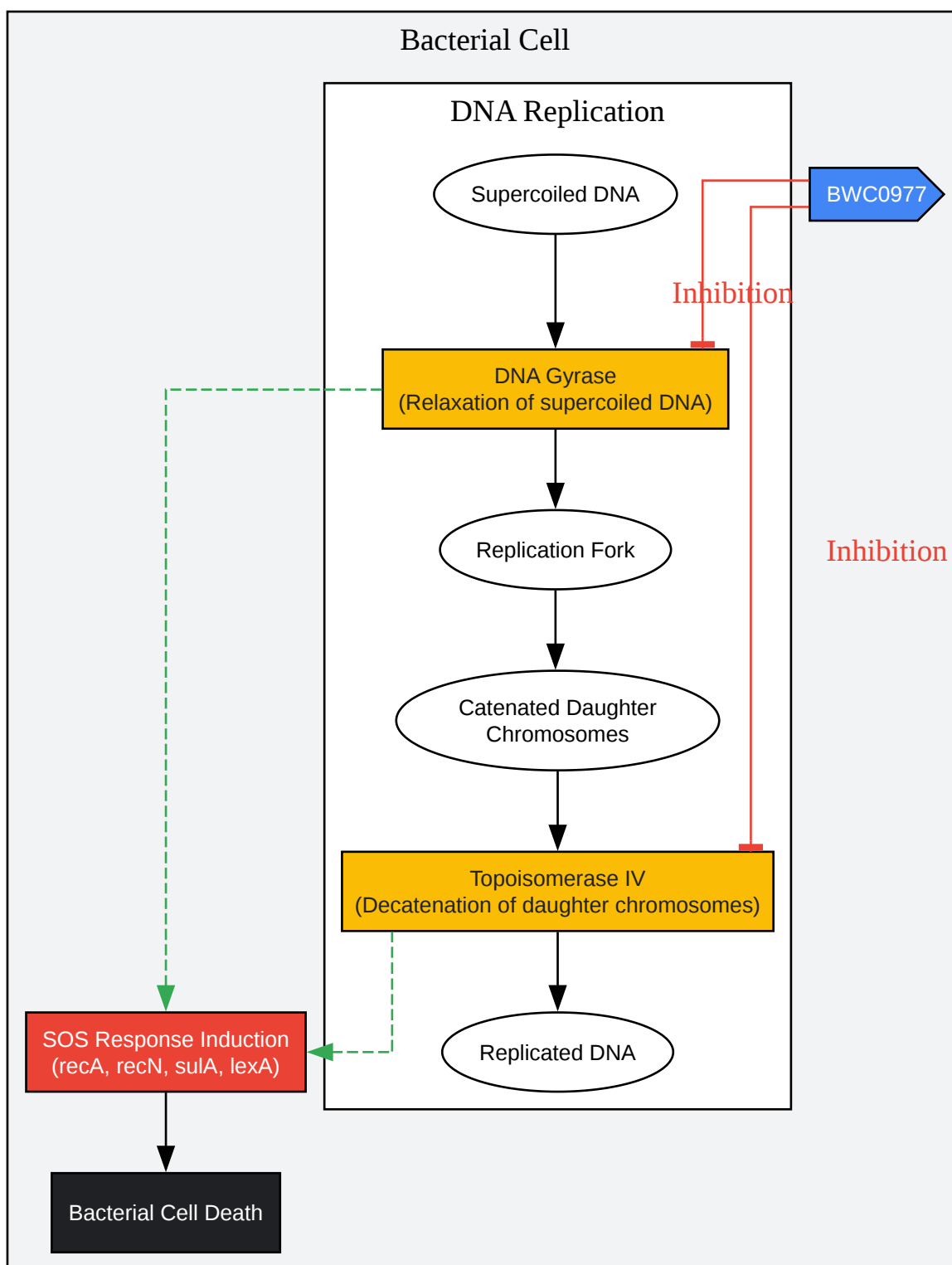
For Researchers, Scientists, and Drug Development Professionals

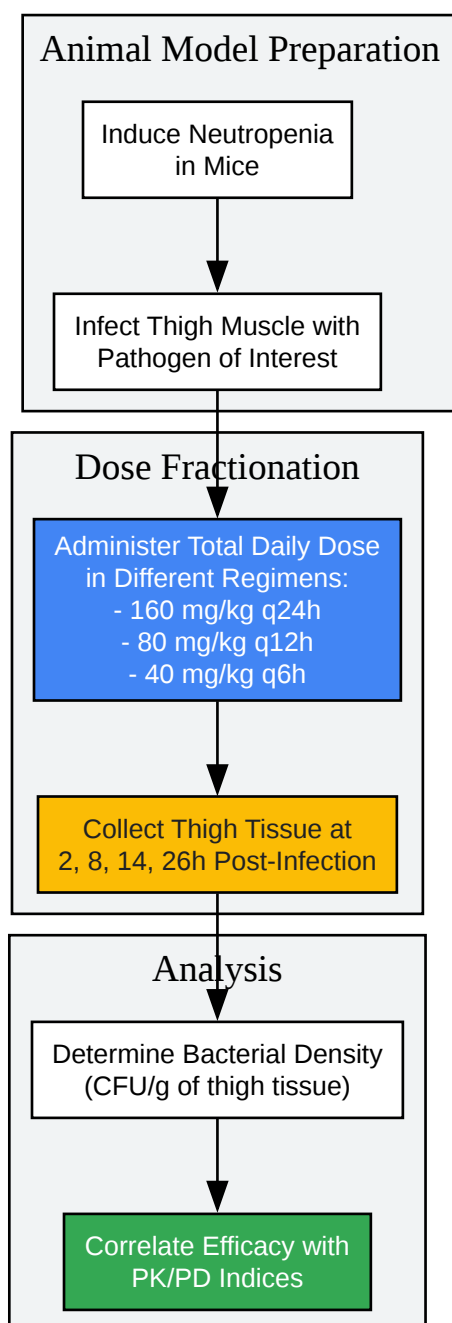
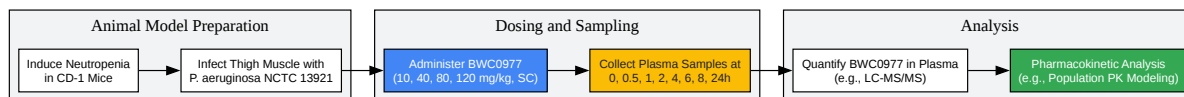
Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent identified as a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This mechanism of action is distinct from that of fluoroquinolones.[4] **BWC0977** has demonstrated significant efficacy against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens and biothreat agents.[2] Preclinical studies in murine infection models have been crucial in establishing its pharmacokinetic and pharmacodynamic (PK/PD) profile, guiding its progression into clinical development. These notes provide a detailed overview of the PK/PD of **BWC0977** in murine models, along with protocols for key experiments.

Mechanism of Action

BWC0977 selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which stabilize double-strand DNA breaks, **BWC0977** stabilizes single-strand breaks in the DNA. This dual-targeting mechanism contributes to its potent bactericidal activity and a low propensity for resistance development. The inhibition of these essential enzymes leads to the induction of the SOS response in bacterial cells, similar to ciprofloxacin, ultimately resulting in cell death.





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